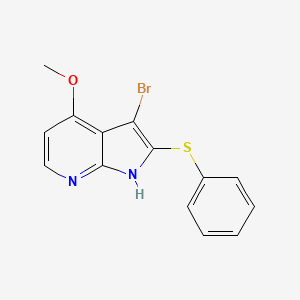

3-Bromo-4-methoxy-2-phenylsulfanyl-7-azaindole

Description

Properties

IUPAC Name |

3-bromo-4-methoxy-2-phenylsulfanyl-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2OS/c1-18-10-7-8-16-13-11(10)12(15)14(17-13)19-9-5-3-2-4-6-9/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQACRVRFQYTIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(NC2=NC=C1)SC3=CC=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methoxy-2-phenylsulfanyl-7-azaindole typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-methoxy-2-phenylsulfanyl-7-azaindole using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-methoxy-2-phenylsulfanyl-7-azaindole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include organometallic compounds like Grignard reagents or organolithium reagents.

Oxidation Reactions: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine or phenylsulfanyl groups, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Organometallic reagents, polar aprotic solvents, low temperatures.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, organic solvents.

Reduction: Lithium aluminum hydride, ether solvents, low temperatures.

Major Products:

Substitution: Various substituted azaindoles depending on the nucleophile used.

Oxidation: Sulfone derivatives.

Reduction: Reduced forms of the original compound, such as debrominated or desulfurized products.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of 7-azaindoles, including 3-bromo-4-methoxy-2-phenylsulfanyl-7-azaindole, exhibit significant anticancer properties. For instance, studies have shown that modifications at the 4-position can enhance selectivity against cancer cell lines while minimizing toxicity to normal cells. A notable study demonstrated that similar compounds inhibited cell proliferation in breast cancer models (MDA-MB-231) with selectivity indices indicating potential for further development as anticancer agents .

Antimicrobial Properties

Compounds containing sulfur and halogen substituents have been reported to exhibit enhanced antimicrobial activity. While specific data on this compound is limited, related compounds have shown effectiveness against multidrug-resistant bacterial strains, suggesting that this compound could also possess similar properties.

Organic Synthesis

Synthesis of Complex Molecules

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including C–N and C–O bond formation through palladium-catalyzed reactions. This has been utilized in the development of new drug candidates, particularly those targeting specific enzymes or receptors .

Material Science

Development of Specialty Chemicals

The compound can be utilized in the production of specialty chemicals with unique properties due to its structural characteristics. Its potential applications extend to the development of materials that require specific electronic or photonic properties, making it a candidate for further exploration in material science.

Case Study 1: Anticancer Activity

A pharmacological evaluation involving structurally similar compounds indicated that certain derivatives inhibited cell proliferation effectively while showing reduced toxicity towards non-cancerous cells. This selectivity suggests that further exploration into this compound could yield valuable insights into its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

In a study examining fluorinated benzaldehydes, modifications at the aromatic ring significantly affected antibacterial properties. Compounds with trifluoromethyl groups showed improved potency against Gram-positive bacteria compared to their non-fluorinated counterparts, indicating a potential pathway for exploring the antimicrobial efficacy of this compound.

Research Findings Summary Table

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxy-2-phenylsulfanyl-7-azaindole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfanyl group can participate in π-π stacking interactions, while the bromine atom can form halogen bonds, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs of 3-Bromo-4-methoxy-2-phenylsulfanyl-7-azaindole include:

Key Observations:

- Bromo vs. Chloro : Bromo substituents are superior leaving groups in cross-coupling reactions compared to chloro, enhancing utility in pharmaceutical synthesis .

- Methoxy vs.

- Phenylsulfanyl Group : The SPh group in the target compound introduces steric bulk and lipophilicity, improving membrane permeability compared to smaller substituents like Cl or OMe. It may also undergo oxidation to sulfone derivatives, expanding reactivity profiles .

Computational Insights

Density functional theory (DFT) studies, such as those employing Becke’s hybrid functional or Colle-Salvetti correlation-energy models , predict that electron-donating groups (e.g., OMe) lower the LUMO energy of 7-azaindoles, enhancing electrophilicity at the bromo-substituted position. This aligns with observed reactivity in cross-coupling reactions.

Biological Activity

3-Bromo-4-methoxy-2-phenylsulfanyl-7-azaindole is a derivative of the azaindole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits a range of biological effects, including anticancer and antimicrobial properties, making it a subject of interest for drug discovery and development.

Chemical Structure and Properties

The chemical structure of this compound includes:

- Bromine at the 3-position,

- Methoxy group at the 4-position,

- Phenylsulfanyl at the 2-position,

- Azaindole core structure.

This unique arrangement of functional groups contributes to its biological activity and interaction with various molecular targets.

The mechanism by which this compound exerts its biological effects is primarily through:

- Inhibition of Enzymes : The compound may inhibit specific kinases or other enzymes involved in cellular signaling pathways.

- Microtubule Disruption : Similar compounds have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

- Receptor Binding : The compound can bind to various receptors, modulating their activity and influencing downstream signaling pathways.

Anticancer Activity

Numerous studies have explored the anticancer properties of azaindole derivatives, including this compound. Key findings include:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical) | <0.5 | Microtubule disruption |

| MCF7 (breast) | <0.5 | G2/M cell cycle arrest |

| A2780 (ovarian) | <0.5 | Induction of apoptosis |

The compound has demonstrated sub-micromolar cytotoxicity against various cancer cell lines, indicating a potent inhibitory effect on tumor growth .

Antimicrobial Activity

Research has also indicated potential antimicrobial properties, although specific data on this compound is limited. However, related compounds within the azaindole family have shown effectiveness against bacterial strains, suggesting that this compound may also possess similar activities.

Case Studies and Research Findings

- Study on Antitumor Effects : A study investigated the effects of various azaindole derivatives on cancer cells, revealing that compounds with similar structural features to this compound significantly inhibited cell proliferation by disrupting microtubule formation .

- Mechanistic Insights : Another research effort focused on understanding how these compounds interact with tubulin, demonstrating that they bind at the colchicine site, which is critical for microtubule stability during cell division .

Q & A

Q. Critical Parameters :

- Temperature (>80°C for cross-coupling reactions), solvent polarity (DMF or DMSO enhances SNAr), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄).

- Yield optimization requires inert atmospheres (N₂/Ar) to prevent oxidation of sulfur intermediates.

Basic: How is this compound characterized structurally, and what analytical discrepancies arise?

Methodological Answer:

- X-ray Crystallography : Resolves regiochemistry of substituents (e.g., confirming bromine at C3 vs. C5) and validates planarity of the azaindole core .

- NMR/HRMS :

- ¹H NMR : Methoxy protons appear as singlets (~δ 3.8–4.0 ppm); phenylsulfanyl groups show splitting patterns influenced by para-substituents.

- ¹³C NMR : Azaindole carbons exhibit deshielding (~δ 140–160 ppm for C2 and C7) .

- HRMS : Exact mass confirmation (expected [M+H]⁺ = 363.02 Da) distinguishes from brominated isomers .

Q. Common Discrepancies :

- Overlapping signals in NMR due to similar electronic environments (e.g., methoxy vs. phenylsulfanyl proximity).

- Impurities from incomplete bromination (e.g., di-brominated byproducts) require careful column chromatography (silica gel, hexane/EtOAc gradients) .

Advanced: How do researchers reconcile contradictory reactivity data in cross-coupling reactions involving 7-azaindole bromides?

Methodological Answer:

Contradictions often stem from:

- Substituent Electronic Effects : Electron-withdrawing groups (e.g., Br) deactivate the azaindole core, slowing Suzuki-Miyaura coupling, while electron-donating groups (e.g., OMe) enhance reactivity .

- Catalyst Selection : PdCl₂(dppf) outperforms Pd(PPh₃)₄ in sterically hindered systems (e.g., 2-phenylsulfanyl substituents) due to better ligand bulk tolerance .

Q. Validation Strategies :

- Control Experiments : Compare coupling rates of 3-bromo vs. 5-bromo isomers under identical conditions.

- DFT Calculations : Model electron density maps to predict reactive sites and explain regioselectivity anomalies .

Advanced: What strategies optimize the regioselective synthesis of 3-bromo-7-azaindole derivatives for kinase inhibitor development?

Methodological Answer:

- Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate the 3-position, followed by quenching with Br₂ to achieve >90% regioselectivity .

- Protecting Groups : Temporarily block the 1-position with SEM (trimethylsilylethoxymethyl) to prevent unwanted side reactions during bromination .

Case Study :

In kinase inhibitor synthesis, the 3-bromo substituent serves as a handle for late-stage diversification (e.g., Sonogashira coupling with alkynes). Reaction efficiency depends on azaindole ring planarity and solvent choice (THF > DCM for polar intermediates) .

Advanced: How are computational methods applied to resolve contradictions in pharmacological activity data for brominated azaindoles?

Methodological Answer:

- Molecular Docking : Identifies binding pose variations in kinase targets (e.g., JAK2 vs. EGFR) caused by bromine’s steric effects.

- MD Simulations : Reveal conformational flexibility of the phenylsulfanyl group, which may block or enable hydrophobic interactions in active sites .

Q. Data Reconciliation :

- Meta-Analysis : Cross-reference IC₅₀ values from independent studies, adjusting for assay conditions (e.g., ATP concentration in kinase assays).

- QSAR Models : Correlate substituent electronegativity (e.g., Br vs. Cl) with inhibitory potency to predict activity cliffs .

Advanced: What green chemistry approaches are viable for synthesizing this compound?

Methodological Answer:

- Solvent Replacement : Use cyclopentyl methyl ether (CPME) or 2-MeTHF instead of DMF to reduce toxicity .

- Catalyst Recycling : Immobilize Pd on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) for C–S coupling, achieving >90% recovery via external magnets .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., bromination from 12 h to 30 min) and improve atom economy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.